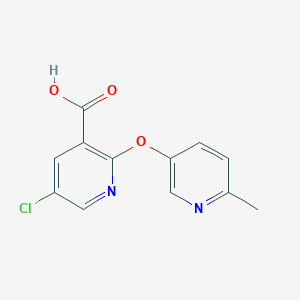

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid

Description

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid (CAS: 1189749-70-9) is a nicotinic acid derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.67 g/mol . Structurally, it features a chlorine substituent at position 5 of the pyridine ring and a 6-methylpyridin-3-yloxy group at position 2. This compound is of interest in medicinal chemistry due to its pyridine-based framework, which is common in bioactive molecules.

Properties

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-2-3-9(6-14-7)18-11-10(12(16)17)4-8(13)5-15-11/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBCIPPJWPDKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-hydroxypyridine with 6-methyl-3-pyridyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid typically involves multi-step reactions starting from commercially available precursors. A common approach includes the reaction of 5-chloro-2-hydroxypyridine with 6-methyl-3-pyridyl chloride under basic conditions, often using potassium carbonate as a base in dimethylformamide at elevated temperatures.

Chemical Reactions:

This compound can undergo various reactions:

- Oxidation: Can yield N-oxides.

- Reduction: The carboxylic acid group can be converted to an alcohol or aldehyde.

- Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied biological activities.

Biology

In biological research, this compound has been utilized in studies involving enzyme inhibition and receptor binding. For instance, it may interact with specific enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The molecular targets often include proteins involved in signaling pathways relevant to disease states .

Industrial Applications

In the industrial sector, this compound is considered for use in the production of agrochemicals and as an intermediate in synthesizing other industrial chemicals. Its role as a precursor in synthesizing biologically active compounds makes it significant for developing new agricultural products.

Case Studies

-

Enzyme Inhibition Studies:

A study demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in managing metabolic disorders . -

Antimicrobial Activity:

Research involving similar pyridine compounds has shown promising antimicrobial activity against various bacterial strains. Compounds structurally related to this compound were tested for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in antibiotic development . -

Pharmacological Studies:

In pharmacological contexts, compounds derived from this structure have been investigated for their effects on inflammatory pathways. The modulation of these pathways suggests that they could play a role in treating conditions characterized by excessive inflammation, such as psoriasis and rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity Chlorine Position: The target compound’s chlorine at C5 contrasts with 6-chloro derivatives (e.g., 6-chloro-5-(trifluoromethyl)nicotinic acid ), where Cl placement influences electronic distribution and binding affinity. Pyridinyloxy vs. Phenylamino Groups: Replacing the pyridinyloxy group with a phenylamino moiety (e.g., 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid ) converts the ether linkage to an amine, altering hydrogen-bonding capacity and solubility. Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 6-chloro-5-(trifluoromethyl)nicotinic acid enhances acidity and lipophilicity compared to the target compound’s methyl group.

Synthetic Methodologies The target compound’s synthesis may involve nucleophilic aromatic substitution or coupling reactions, analogous to methods used for 2-(3-acetaminophenoxy)-nicotinic acid (69% yield via reaction of 2-chloronicotinic acid with 3-hydroxyacetanilide ). Suzuki-Miyaura cross-coupling (evidenced in pyridine amide derivatives ) could also be applicable for introducing the pyridinyloxy group.

Acidity: The carboxylic acid group in nicotinic acid derivatives is influenced by adjacent substituents. For example, the CF₃ group in 6-chloro-5-(trifluoromethyl)nicotinic acid significantly lowers pKa compared to the target compound’s methyl group.

Biological Activity

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with a chlorine atom and a carboxylic acid group, along with a 6-methylpyridin-3-yloxy substituent. Its chemical formula is C12H11ClN2O3, and it has a molecular weight of 252.68 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially inhibiting their activity by binding to active or allosteric sites.

- Receptor Binding : It may modulate receptor functions, impacting signaling pathways that are critical in various biological processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against different bacterial strains, reporting minimum inhibitory concentration (MIC) values that indicate strong antibacterial properties, particularly against E. coli and Staphylococcus aureus .

- Cytotoxicity in Cancer Models : Research involving L1210 leukemia models found that derivatives of related compounds exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

- SIRT1 Activation : Investigations into small-molecule SIRT1 activators revealed that compounds similar to this compound could enhance SIRT1 activity, which is linked to protective effects in neurodegeneration and metabolic diseases .

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Bromine instead of chlorine; lacks carboxylic acid group. | Lower enzyme inhibition potential. |

| 5-Chloro-2-hydroxypyridine | Absence of the 6-methylpyridin-3-yloxy group. | Reduced antimicrobial activity. |

| 6-Methyl-3-pyridyl chloride | Precursor for synthesis; lacks full biological evaluation. | Not evaluated for biological activity. |

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step processes:

Nucleophilic Aromatic Substitution (SNAr): React a halogenated pyridine precursor (e.g., 6-methylpyridin-3-ol) with a chloro-nicotinic acid derivative under basic conditions to form the ether linkage .

Functionalization: Introduce the chloro and carboxylic acid groups via controlled hydrolysis or oxidation steps. For example, nitrile intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can be hydrolyzed to carboxylic acids using acidic or basic conditions .

Key Intermediates:

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry of substitution and verify the ether linkage. Compare chemical shifts with computational models (e.g., density functional theory) to resolve ambiguities .

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and detect byproducts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation, particularly for distinguishing positional isomers .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis step in the synthesis of this compound to improve yield?

Methodological Answer:

- Variable Screening: Test reaction conditions (temperature: 80–120°C; pH: 8–12) to balance hydrolysis efficiency and decomposition risks. Use sodium hydroxide or sulfuric acid as catalysts .

- Catalyst Selection: Evaluate transition metal catalysts (e.g., Cu or Pd) for selective hydrolysis of nitrile intermediates to carboxylic acids without side reactions .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track nitrile conversion in real time and terminate reactions at optimal yield .

Q. How can discrepancies in spectral data (e.g., NMR or IR) for this compound be resolved?

Methodological Answer:

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm structural assignments. Discrepancies >0.5 ppm may indicate misassignment or impurities .

- Isotopic Labeling: Use deuterated solvents or N-labeled analogs to simplify spectral interpretation of overlapping peaks in complex regions .

- Cross-Technique Correlation: Combine IR (C=O stretch at ~1700 cm) with X-ray crystallography to validate the carboxylic acid moiety’s electronic environment .

Q. What strategies are recommended for studying the compound’s reactivity under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays: Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 1–13. Monitor decomposition via HPLC-MS to identify labile groups (e.g., ester or ether linkages) .

- Buffered Solutions: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate biological or environmental conditions. Track hydrolysis kinetics using UV-Vis spectroscopy at λ = 260 nm .

Q. How can substituent effects (e.g., chloro, methyl groups) on the compound’s electronic properties be quantified?

Methodological Answer:

- Hammett Analysis: Compare reaction rates (e.g., ester hydrolysis) of derivatives with varying substituents to calculate σ values, correlating electronic effects with reactivity .

- Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing/donating effects of substituents on the pyridine ring .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address contradictory solubility data reported for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in aprotic (DMSO, DMF) vs. protic (water, ethanol) solvents. Use gravimetric analysis (saturation concentration at 25°C) for reproducibility .

- Temperature Gradients: Measure solubility at 10°C intervals (0–50°C) to identify thermodynamic vs. kinetic solubility profiles .

- Particle Size Control: Standardize particle size via ball milling to eliminate variability in dissolution rates .

Q. What computational tools are recommended for predicting the compound’s biological activity or binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., nicotinic acid receptors). Validate with free-energy perturbation (FEP) calculations .

- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.